N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
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Description
N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide, also known as BF5MA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Scientific Research Applications
Photoreactions and Solvent Effects
Research by Watanabe et al. (2015) studied the photoreactions of flutamide, a compound structurally distinct but relevant due to its photoreactive properties, in different solvents, highlighting how solvent choice can significantly impact the photoreaction pathways of organic compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis of Novel Compounds with Biological Activities
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating the process of creating novel compounds with anti-inflammatory activity, which could hint at methods for synthesizing and testing the biological activities of structurally related compounds (Sunder & Maleraju, 2013).
Herbicidal Activity
Wu et al. (2011) designed and synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with herbicidal activities, suggesting potential applications in agriculture for similar compounds with acetamide functionalities (Wu et al., 2011).
Synthesis Methodologies
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, providing insights into synthetic strategies that could be applicable to the acetylation steps in the synthesis of compounds like "N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide" (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c18-13-1-3-14(4-2-13)22-11-17(20)19-9-15-5-6-16(23-15)12-7-8-21-10-12/h1-8,10H,9,11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCSOUYXRJCYOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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